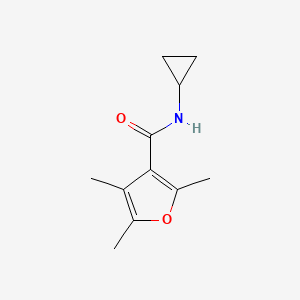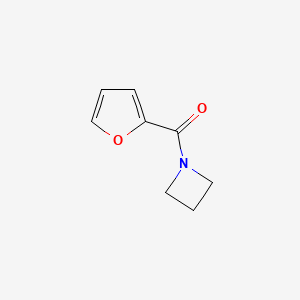![molecular formula C11H12N2O B7476420 N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
N-[4-(cyanomethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a derivative of the naturally occurring amino acid phenylalanine and is synthesized through a multi-step process.
Wirkmechanismus
N-[4-(cyanomethyl)phenyl]propanamide is a substrate for LAT1, which is a transporter protein that is responsible for the uptake of large neutral amino acids into cells. N-[4-(cyanomethyl)phenyl]propanamide binds to the transporter protein and is transported across the cell membrane. Once inside the cell, N-[4-(cyanomethyl)phenyl]propanamide can be metabolized and used for various biochemical processes.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(cyanomethyl)phenyl]propanamide can stimulate protein synthesis and increase the activity of the mTOR pathway, which is involved in the regulation of cell growth and proliferation. N-[4-(cyanomethyl)phenyl]propanamide has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(cyanomethyl)phenyl]propanamide in lab experiments is its ability to cross the cell membrane and enter cells. This makes it a useful tool for studying the transport of amino acids across cell membranes. However, one limitation of using N-[4-(cyanomethyl)phenyl]propanamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-[4-(cyanomethyl)phenyl]propanamide. One area of interest is the development of new analogs of N-[4-(cyanomethyl)phenyl]propanamide that can be used to study the function of LAT1 and other amino acid transporters. Another area of interest is the use of N-[4-(cyanomethyl)phenyl]propanamide as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
In conclusion, N-[4-(cyanomethyl)phenyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to cross the cell membrane and enter cells makes it a useful tool for studying the transport of amino acids across cell membranes. N-[4-(cyanomethyl)phenyl]propanamide has a variety of biochemical and physiological effects and has potential applications in the development of new therapeutic agents. Further research is needed to fully understand the potential of N-[4-(cyanomethyl)phenyl]propanamide and its analogs.
Synthesemethoden
N-[4-(cyanomethyl)phenyl]propanamide is synthesized through a multi-step process that involves the reaction of phenylalanine with acrylonitrile. The resulting product is then subjected to various chemical reactions to produce N-[4-(cyanomethyl)phenyl]propanamide. The synthesis method for N-[4-(cyanomethyl)phenyl]propanamide is well-established and has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]propanamide has been widely studied for its potential applications in scientific research. One of the primary uses of N-[4-(cyanomethyl)phenyl]propanamide is as a research tool to study the transport of amino acids across cell membranes. N-[4-(cyanomethyl)phenyl]propanamide is a substrate for the large neutral amino acid transporter (LAT1) and can be used to study the kinetics and regulation of amino acid transport.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(14)13-10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJQCQGIUXEFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)



![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)